2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
2,4-dimethyl-6-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O3S/c1-9-7-12(18-10(2)17-9)22-11-3-5-19(8-11)23(20,21)6-4-13(14,15)16/h7,11H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEKTQOLEMHKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C12H16F3N3O2S
- Molecular Weight : 321.33 g/mol
The biological activity of 2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is primarily attributed to its interaction with specific biological targets. The pyrimidine core is known for its ability to modulate various enzymatic pathways, particularly those related to kinase activity.
Target Enzymes
- Colony Stimulating Factor 1 Receptor (CSF1R) : The compound has shown promise as an inhibitor of CSF1R, which plays a crucial role in macrophage differentiation and function. Inhibition of this receptor can lead to reduced tumor-associated macrophage infiltration and thus diminish protumorigenic effects in cancer models .
- Kinase Inhibition : Research indicates that the compound may selectively inhibit certain kinases involved in cell signaling pathways, contributing to its anticancer properties.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
| Activity | IC50/EC50 Value | Reference |
|---|---|---|
| CSF1R Inhibition | 3.0 nM | |
| Inhibition of Tumor Growth | Significant | |
| Anti-inflammatory Effects | Moderate |
Study 1: Anticancer Potential
In a study focusing on the CSF1R inhibition by pyrimidine derivatives, 2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine was identified as a potent inhibitor with an IC50 value of 3.0 nM. This study highlighted the compound's ability to block macrophage infiltration in tumor microenvironments, thereby reducing tumor growth and metastasis .
Study 2: In Vivo Efficacy
Another investigation evaluated the in vivo efficacy of the compound in mouse models of cancer. Results indicated a significant reduction in tumor size and weight compared to control groups. The mechanism was attributed to the downregulation of pro-inflammatory cytokines and inhibition of macrophage-related pathways .
Comparative Analysis
When compared with other pyrimidine-based compounds, 2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine exhibited superior selectivity towards CSF1R over other kinases such as EGFR and VEGFR. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
| Compound | Target | IC50 Value |
|---|---|---|
| 2,4-Dimethyl-6-{...} | CSF1R | 3.0 nM |
| Other Pyrimidines | Various | >10 nM |
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Neurological Disorders
Recent studies have investigated the role of 2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for conditions such as depression and anxiety. The compound's interaction with the kynurenine pathway has been noted, which is critical in neuroinflammation and neurodegeneration .
2. Cancer Research
The compound has shown promise in cancer research due to its potential to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis. Its trifluoropropanesulfonyl group enhances its binding affinity to target proteins involved in cancer progression .
Biochemical Applications
1. Enzyme Inhibition
2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has been studied for its ability to inhibit specific enzymes that are overactive in various diseases. For instance, it may inhibit certain kinases that are implicated in inflammatory responses .
2. Antioxidant Properties
Research indicates that this compound may exhibit antioxidant properties that could protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
Material Science Applications
1. Polymer Chemistry
In material science, 2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The trifluoropropanesulfonyl moiety contributes to the stability and durability of these materials .
2. Coatings and Composites
The compound's unique chemical characteristics make it suitable for developing advanced coatings and composites that require specific functional properties such as water resistance and chemical stability.
Case Studies
Analyse Chemischer Reaktionen
Step 1: Formation of the Pyrimidine Core
-
Starting material : 2,4-Dimethyl-6-chloropyrimidine.
-
Reaction : Nucleophilic substitution of Cl with pyrrolidin-3-ol under basic conditions (e.g., NaH/DMF or KCO/acetonitrile) .
Step 2: Sulfonylation of Pyrrolidine
-
Reagent : 3,3,3-Trifluoropropanesulfonyl chloride.
-
Conditions : Triethylamine (TEA) in dichloromethane (DCM) at 0–25°C .
Pyrimidine Ring
-
Electrophilic Substitution : Limited due to electron-donating methyl groups (C2/C4) and electron-withdrawing trifluoropropylsulfonamide .
-
Oxidation : The C6 ether linkage is stable under mild conditions but may oxidize to a ketone under strong agents (e.g., KMnO/H) .
Pyrrolidine Sulfonamide
-
Acid/Base Stability : The sulfonamide resists hydrolysis in acidic media but may degrade under prolonged basic conditions (e.g., NaOH/EtOH) .
-
Hydrogen Bonding : The sulfonyl group enhances solubility in polar solvents and participates in ligand-receptor interactions .
Trifluoropropyl Group
-
Electron Effects : The -CF group deactivates adjacent carbons, reducing susceptibility to nucleophilic attack .
Key Reaction Data
Stability and Degradation
Vergleich Mit ähnlichen Verbindungen
Structural Analog 1: 2,4-Dimethyl-6-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine (BK76306)
Structural Analog 2: 4-Chloro-6-(3,3-Difluoropiperidin-1-yl)-2-methylpyrimidine
- Molecular Formula : C₁₀H₁₂ClF₂N₃ (MW: 247.68) .
- Key Differences :
- A chloro group at position 4 replaces one methyl group, increasing steric hindrance and electron-withdrawing effects.
- The difluoropiperidine substituent introduces two fluorine atoms, enhancing metabolic stability and dipole interactions.
- Implications :
Structural Analog 3: 4-(Difluoromethyl)-6-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine
- Key Features :
- Comparison: The ethylsulfonyl group is less electronegative than the trifluoropropanesulfonyl group but may offer similar hydrogen-bonding capabilities.
Research Findings and Implications
- Hydrophobic Enclosure : The trifluoropropanesulfonyl group in the target compound likely promotes hydrophobic interactions in protein binding pockets, a feature optimized in Glide XP scoring for enhanced binding affinity .
- Hydrogen Bonding: The pyrrolidine oxygen may act as a hydrogen-bond donor, contrasting with the pyridine carbonyl in BK76306, which serves as an acceptor.
- Metabolic Stability : Fluorinated groups (e.g., trifluoromethyl, difluoropiperidine) in analogs like the target compound and ’s derivative may improve resistance to oxidative metabolism .
Q & A
How can researchers optimize the synthesis of 2,4-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine to improve yield and purity?
Answer:
Synthesis optimization requires careful control of reaction parameters:
- Catalysts and Solvents : Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) are effective for coupling reactions, as seen in analogous pyrimidine syntheses . Polar aprotic solvents like 1,4-dioxane or dimethylformamide enhance reaction efficiency .
- Temperature and pH : Reactions often require reflux conditions (e.g., 100°C) and pH adjustments (e.g., pH 10 with ammonium hydroxide) to minimize side products .
- Purification : Multi-step purification via column chromatography or recrystallization from solvents like acetonitrile ensures high purity .
Key Consideration : Pilot small-scale reactions to test conditions before scaling up.
What advanced analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for the pyrrolidine and trifluoropropanesulfonyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns of fluorine and sulfur .
- X-ray Crystallography : Resolves 3D conformation, especially for chiral centers in the pyrrolidine ring, as demonstrated in studies of similar pyrimidine derivatives .
Note : Combine techniques for cross-validation. For example, discrepancies in NMR data may require crystallographic confirmation .
How should researchers address contradictions in biological activity data across different experimental models?
Answer:
Contradictions often arise from variations in:
- Assay Conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility and activity. Standardize protocols using guidelines from environmental-chemical studies .
- Cell/Tissue Models : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and validate in vivo if possible. For example, pyrimidine derivatives show varying IC₅₀ values depending on membrane permeability .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (e.g., ANOVA) to account for batch effects .
Case Study : Inconsistent enzyme inhibition data may require re-evaluation of substrate kinetics or competitive binding assays .
What mechanistic approaches can elucidate the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Computational models predict binding affinities to targets like kinases or GPCRs. Use software (e.g., AutoDock Vina) with crystal structures from the PDB .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for the trifluoropropanesulfonyl group’s interactions .
- Kinetic Studies : Measure inhibition constants (Kᵢ) under varying ATP/substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
Advanced Tip : Pair with mutagenesis studies to identify critical residues in binding pockets .
How does the compound’s stability under physiological conditions impact experimental design?
Answer:
- pH Stability : Test degradation rates in buffers (pH 4–9) to simulate lysosomal/cytosolic environments. Fluorinated groups may enhance stability in acidic conditions .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at -20°C to prevent sulfonyl group hydrolysis .
- Light Sensitivity : Shield from UV light if the pyrimidine ring shows photodegradation, as observed in related compounds .
Protocol Adjustment : Include stability assays in preclinical studies to refine dosing schedules .
What computational strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation .
- Free Energy Perturbation (FEP) : Simulate the impact of substituent changes (e.g., methyl vs. trifluoromethyl) on binding free energy .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., CYP450 inhibition) to prioritize analogs .
Example : Modifying the pyrrolidine oxygen’s position could alter metabolic half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
